Compound Description: This compound is a carboxylic acid derivative featuring a 2-fluorophenyl group attached to the nitrogen atom of the amide group. The crystal structure of this compound reveals the presence of dimers formed through intermolecular hydrogen bonding between the carboxylate groups. []
Relevance: This compound shares a core structure with 4-{[4-(2-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid, specifically the "4-[(phenyl)amino]-4-oxobutanoic acid" moiety. The primary difference lies in the substituent on the phenyl ring (2-fluoro vs. a more complex 4-(2-chlorophenyl)-3-(methoxycarbonyl)thienyl group in the target compound). This structural similarity suggests potential similarities in their chemical properties and potential biological activities. []
Compound Description: This compound is an unsaturated carboxylic acid, containing both a thiophene ring and a methoxycarbonyl group. It is predominantly formed in the Stobbe condensation of thiophene-2-carbaldehyde with dimethyl succinate. This compound can undergo cyclization to form benzothiophene derivatives. []
Relevance: This compound highlights the presence of thiophene rings in various chemical reactions and their ability to undergo transformations, potentially leading to structures similar to the target compound, 4-{[4-(2-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid. While not directly analogous, it underscores the potential for synthesizing related thiophene-containing compounds through modifications of reaction conditions and starting materials. []
Compound Description: This compound, a dimethoxy amide chalcone, is synthesized through a two-step process. It involves the formation of an amine chalcone from 4'-aminoacetophenone and 2,5-dimethoxybenzaldehyde, followed by amidation with succinic anhydride. []
Compound Description: This compound is synthesized by the ring-opening reaction of itaconic anhydride with 3-aminoacetophenone. It has been extensively characterized, and its crystal structure reveals the presence of intermolecular hydrogen bonds, contributing to its stability. []
Compound Description: This compound, structurally similar to the previous one, features a 4-acetylphenyl group instead of a 3-acetylphenyl group. Its crystal structure reveals classical and weak hydrogen bonding interactions contributing to its supramolecular architecture. []
Relevance: The close resemblance of this compound to 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid and its shared structural features with the target compound 4-{[4-(2-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid, specifically the "4-[(phenyl)amino]-4-oxobutanoic acid" moiety, further demonstrate the potential for variations in the phenyl ring substituent without significantly altering the core structure. []
Compound Description: MTPPA is a non-steroidal anti-inflammatory agent (NSAID) that exhibits chiral inversion. Studies in rats and dogs show that the R-enantiomer of MTPPA can be converted to the pharmacologically active S-enantiomer. The extent of this conversion varies between species, being more pronounced in dogs. Additionally, taurine conjugation is a significant metabolic pathway in dogs, predominantly involving the S-enantiomer. [] []
Relevance: Although MTPPA belongs to the 2-arylpropionic acid class of NSAIDs and differs from the target compound, 4-{[4-(2-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid, its structure highlights the significance of thiophene substitution in drug metabolism and pharmacological activity. The presence of the thiophene ring in both compounds, albeit in different positions and with different substitution patterns, suggests a potential for similar metabolic pathways or pharmacological effects. [] []
Compound Description: This compound, along with its pyridinyl ether analog, act as both thromboxane receptor antagonists (TxRAs) and thromboxane synthase inhibitors (TxSIs) with nanomolar potency. The enantiomers of this compound exhibit similar in vitro and in vivo activity profiles to the racemic mixture, indicating a lack of stereoselectivity in its mechanism of action. []
Relevance: While structurally distinct from 4-{[4-(2-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid, this compound exemplifies the exploration of various chemical moieties for developing dual-acting pharmaceutical agents. This approach may be relevant to the design of novel compounds related to the target structure, aiming for enhanced pharmacological profiles or targeting multiple pathways. []
Compound Description: Baclofen is a clinically utilized GABAB receptor agonist. Homologation at the carboxyl terminus of baclofen yielded a series of compounds, including (RS)-5-Amino-4-(4-chlorophenyl)pentanoic acid (10), (R)-5-amino-3-(4-chlorophenyl)pentanoic acid (11), and (S)-5-amino-3-(4-chlorophenyl)pentanoic acid (12). Compound 10 displayed no affinity for GABAA or GABAB receptors, while 11 exhibited significantly lower potency compared to baclofen in inhibiting GABAB binding and inducing similar effects in the guinea pig ileum. Interestingly, both 11 and 12 exhibited an inhibitory effect on ileum contractions insensitive to the GABAB antagonist CGP35348, suggesting a distinct mechanism of action compared to baclofen. []
Relevance: Despite being structurally different from the target compound, the exploration of baclofen homologs like compound 11, which incorporates a 4-chlorophenyl moiety also present in 4-{[4-(2-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid, provides valuable insights into the structure-activity relationship around the GABAB receptor. While the target compound is not directly implicated in GABAB modulation, the presence of the 4-chlorophenyl group warrants further investigation for potential, albeit potentially weak, interactions with this receptor system. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.